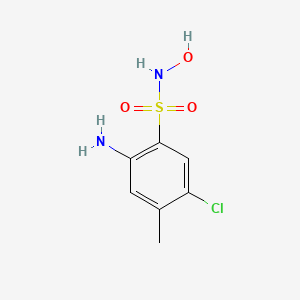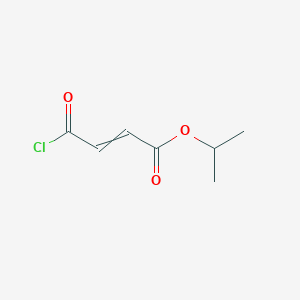
Propan-2-yl 4-chloro-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C7H9ClO3 It is a derivative of butenoic acid and is characterized by the presence of a chloro group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-oxobut-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 4-chloro-4-oxobut-2-enoic acid and isopropanol.
Reduction: Propan-2-yl 4-chloro-4-hydroxybut-2-enoate.
Scientific Research Applications
Propan-2-yl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl 4-chloro-4-oxobut-2-enoate exerts its effects involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ester and carbonyl groups can undergo hydrolysis and reduction, respectively. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a methyl ester group instead of an isopropyl ester.
Ethyl 4-chloro-4-oxobut-2-enoate: Similar structure but with an ethyl ester group.
Butyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a butyl ester group.
Uniqueness
Propan-2-yl 4-chloro-4-oxobut-2-enoate is unique due to its isopropyl ester group, which can influence its reactivity and physical properties. The steric hindrance provided by the isopropyl group can affect the compound’s behavior in chemical reactions, making it distinct from its methyl, ethyl, and butyl counterparts.
Properties
CAS No. |
41777-94-0 |
|---|---|
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
propan-2-yl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H9ClO3/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3 |
InChI Key |
OOLGYGCHYSUIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


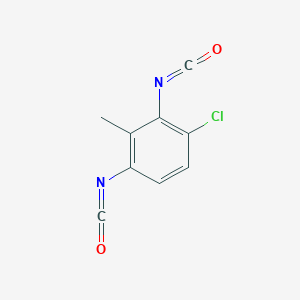
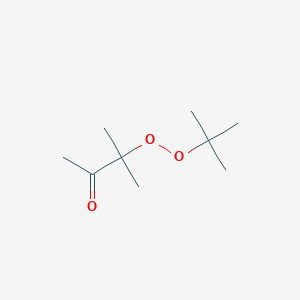
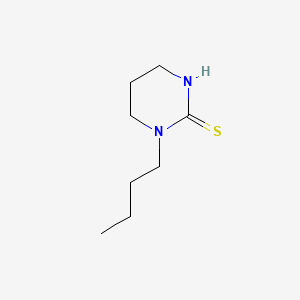
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)

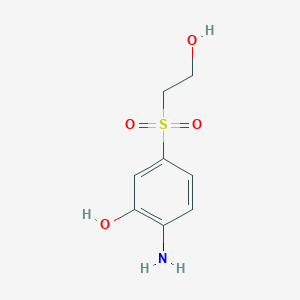
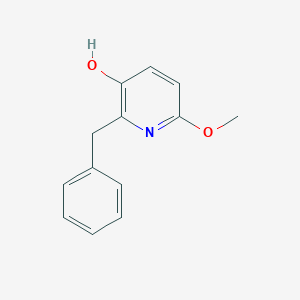
![5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14668709.png)
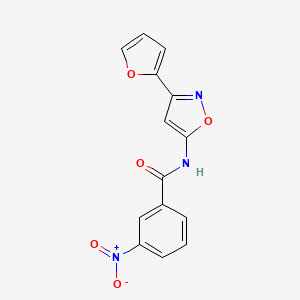
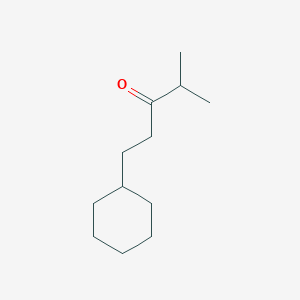

![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
